1-Chloro-2-[dichloro(phenyl)methyl]benzene
Overview
Description
Synthesis Analysis
The synthesis of chlorinated aromatic compounds can involve multiple steps and different reaction conditions. For instance, the synthesis of 1-chloro-2,3-dimethyl-4-phenylnaphthalene involves a stereoselective dichlorocarbene addition followed by an addition reaction with phenyllithium and a key SnCl4-mediated benzannulation, yielding the product with high purity and yield . Similarly, the alkylation of benzene with 1,2-dibromo-3-chloro-2-methylpropane using Lewis and Brønsted acid catalysts results in chlorinated alkylation products . These methods could potentially be adapted for the synthesis of "1-Chloro-2-[dichloro(phenyl)methyl]benzene" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of chlorinated aromatic compounds is often determined using X-ray crystallography, as seen in the synthesis and structural determination of various compounds . The dihedral angles between the planes of substituent groups and the aromatic ring, as well as the intermolecular interactions, play a significant role in the molecular packing and properties of these compounds. For example, the dihedral angles between the chlorophenyl ring and the pyrazole ring in one of the compounds studied are significant and influence the molecular packing .
Chemical Reactions Analysis
Chlorinated aromatic compounds can participate in various chemical reactions due to the presence of reactive chloro groups. For instance, the reaction products of functionally substituted 2-chloropropanes with benzene catalyzed by aluminum chloride include a range of chlorinated aromatic compounds . The presence of chloro groups can also facilitate further functionalization through reactions such as cross-couplings .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic compounds are influenced by their molecular structure. The presence of chloro substituents can affect properties such as solubility, density, and reactivity. Computational methods, such as density functional theory (DFT), are often used to predict these properties and to understand the electronic structure of the compounds . For example, the band gap energies, reactive sites, and excited state properties can be calculated to predict the reactivity and stability of the compounds in different solvent atmospheres .
Scientific Research Applications
Alkylation of Benzene
- "1-Chloro-2-[dichloro(phenyl)methyl]benzene" is involved in the alkylation of benzene, particularly in the presence of Lewis and Brønsted acid catalysts. This process yields various alkylation products, including different phenylated butanes and indanes (Albar, Khalaf, & Bahaffi, 1997).
Stereochemistry in Friedel-Crafts Reaction
- The compound plays a role in the stereochemistry of the Friedel-Crafts reaction. When reacted with benzene, it produces compounds like 3-phenyl-1-butanol and various chloro-butanol isomers. The reaction's stereochemical course varies with the type of catalyst used, demonstrating the compound's versatility in stereochemically diverse reactions (Segi et al., 1982).
Synthesis of Polycyclic and Aromatic Compounds
- This chemical is used in the synthesis of aromatic compounds like ArCH2CH = CCl2 and its derivatives. It demonstrates the compound's application in creating complex chemical structures with specific functional groups (Freĭdlina, Semenov, & Nesmeyanov, 1959).
Use in Organic Letters and Catalysis
- The compound is also used in various organic reactions and catalysis. For instance, it has been involved in the desulfurative chlorination of alkyl phenyl sulfides, highlighting its utility in functional group transformations (Canestrari et al., 2017).
Solid-Phase Peptide Synthesis
- It is also pivotal in the preparation of resins used for solid-phase peptide synthesis, indicating its application in the field of biochemistry and pharmaceuticals (Lee, Ryoo, & Lee, 2007).
properties
IUPAC Name |
1-chloro-2-[dichloro(phenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3/c14-12-9-5-4-8-11(12)13(15,16)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRLCYSMTGTXMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510145 | |
Record name | 1-Chloro-2-[dichloro(phenyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-[dichloro(phenyl)methyl]benzene | |
CAS RN |
3509-85-1 | |
Record name | 1-Chloro-2-[dichloro(phenyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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